

Synthesis and Characterization of Fmoc-L-oct-7-ynoic Acid

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Compound of Interest

Compound Name: (2s)-2-(Fmoc-amino)-7-octynoic acid

CAS No.: 1097192-06-7

Cat. No.: B3003531

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Executive Summary

Fmoc-L-2-amino-oct-7-ynoic acid is an eight-carbon

-amino acid bearing a terminal alkyne at the

-position. Its structural utility lies in the bioorthogonal alkyne handle, which is sterically unobtrusive yet highly reactive toward azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide presents a high-fidelity asymmetric synthesis utilizing the Schöllkopf Bis-Lactim Ether methodology. This route is selected for its superior enantiomeric excess (

) and scalability compared to phase-transfer alkylation of glycine Schiff bases.

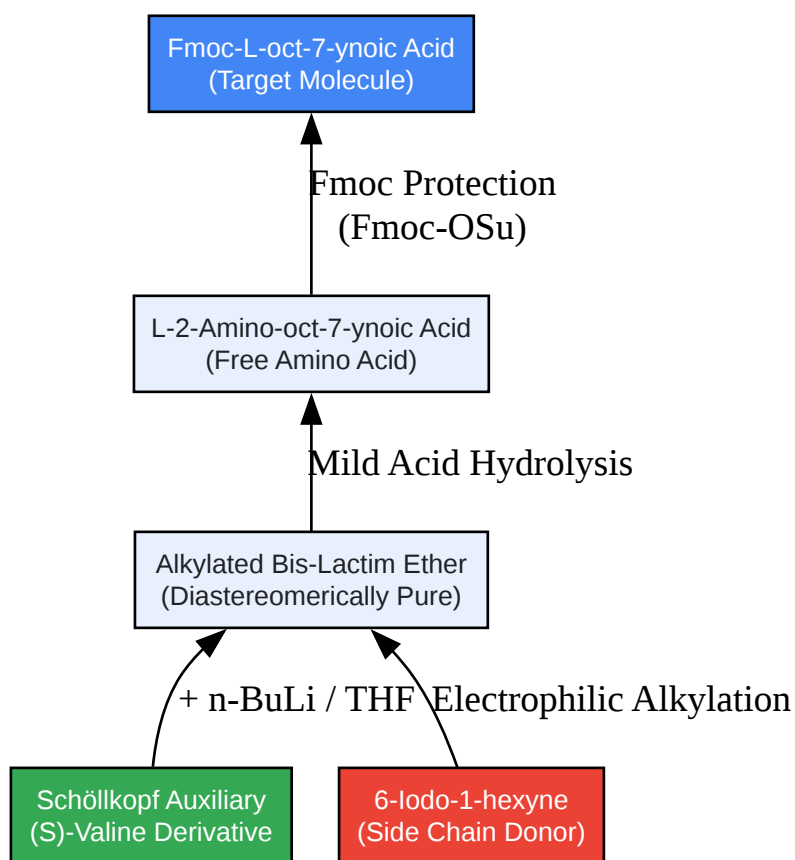
Key Chemical Specifications

- Systematic Name: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)oct-7-ynoic acid
- Molecular Formula:

- Molecular Weight: 377.44 g/mol
- Target Enantiomer: L-isomer (
-configuration at
-carbon)

Strategic Retrosynthesis

To ensure the isolation of the pure L-enantiomer, we employ a diastereoselective alkylation of a chiral glycine equivalent. The retrosynthetic logic disconnects the target into the Fmoc protecting group, the chiral glycine core, and the electrophilic side chain.



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Figure 1: Retrosynthetic analysis utilizing the Schöllkopf auxiliary to establish
-carbon stereochemistry.

Detailed Synthesis Protocol

Phase 1: Preparation of Electrophile (6-Iodo-1-hexyne)

While commercially available, this reagent is often synthesized fresh to ensure high alkylation yields.

- Precursor: 5-Hexyn-1-ol.
- Reagents:

, Imidazole (Appel Reaction conditions).
- Procedure:
 - Dissolve

(1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM at 0°C.
 - Add

(1.2 eq) portion-wise.
 - Add 5-hexyn-1-ol (1.0 eq) dropwise. Stir at RT for 2 hours.
 - Purification: Filter through a silica plug (pentane/ether) to remove phosphine oxide.
 - Yield Target: >85% as a colorless oil.

Phase 2: Asymmetric Alkylation (The Stereodefining Step)

This step installs the side chain with high diastereoselectivity.

- Reagents: (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary),

-BuLi (2.5 M in hexanes), THF (anhydrous).

- Protocol:
 - Deprotonation: In a flame-dried flask under Argon, dissolve the Schöllkopf auxiliary (1.0 eq) in THF. Cool to -78°C .
 - Add
 - BuLi (1.1 eq) dropwise. The solution will turn deep red/orange, indicating enolate formation. Stir for 30 min.
 - Alkylation: Add 6-iodo-1-hexyne (1.2 eq) dropwise (neat or in minimal THF).
 - Equilibration: Allow the reaction to warm slowly to 0°C over 4–6 hours.
 - Quench: Quench with saturated solution. Extract with EtOAc.
 - Purification: Flash chromatography (Hexanes/EtOAc 9:1). The major diastereomer is the trans-product (isopropyl and side chain on opposite faces).

Phase 3: Hydrolysis to Free Amino Acid

- Reagents: 0.25 N TFA (aq) or 1 N HCl.
- Protocol:
 - Dissolve the alkylated intermediate in a mixture of THF/Water.
 - Add acid (TFA preferred for milder conditions) and stir at RT for 12–24 hours.
 - Remove THF in vacuo. The methyl ester is cleaved, releasing the valine auxiliary methyl ester (which can be separated) and the target amino acid.
 - Isolation: Ion-exchange chromatography (Dowex 50W) is recommended to separate the free amino acid from the valine byproduct. Elute with 1M . lyophilize to obtain white powder.

Phase 4: Fmoc Protection

- Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),
, Water/Acetone (1:1).
- Protocol:
 - Suspend the crude L-2-amino-oct-7-ynoic acid (1.0 eq) in Water/Acetone (1:1).
 - Add
(2.5 eq) to adjust pH to ~9.
 - Add Fmoc-OSu (1.1 eq) dissolved in a small amount of acetone.
 - Stir at RT for 12 hours.
 - Workup: Acidify to pH 2 with 1N HCl (precipitate forms). Extract with EtOAc.
 - Final Purification: Recrystallization from EtOAc/Hexane or Reverse-Phase HPLC (
, Water/MeCN gradient).

Characterization Framework

Trust in the synthesized material is established through the following self-validating analytical matrix.

Data Summary Table

Parameter	Specification	Method
Appearance	White to off-white powder	Visual Inspection
Purity (HPLC)	> 98%	RP-HPLC (, 254 nm)
Chiral Purity	> 99% ee	Chiralpak AD-H or similar
Mass Spec		ESI-HRMS
Identity (NMR)	Confirmed structure	400/500 MHz DMSO-

NMR Validation (400 MHz, DMSO-)

The following signals are diagnostic for the successful synthesis:

- Amide Proton:

ppm (d, Hz, -NH-Fmoc).

- Fmoc Aromatics:

ppm (m, 8H).

- Alpha Proton:

ppm (m, 1H, -CH).

- Fmoc Methylene:

ppm (m, 3H, Fmoc CH + CH).

- Terminal Alkyne:

ppm (t, 1H,

Hz, -C

C-H). Note: This triplet is the key signature of the intact alkyne.

- Propargylic Methylene:

ppm (m, 2H, -CH

-C

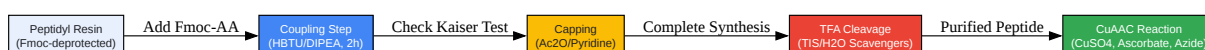
C-).

- Side Chain Methylenes:

ppm (m, 6H, remaining alkyl chain).

Application in Solid Phase Peptide Synthesis (SPPS)

Fmoc-L-oct-7-ynoic acid is compatible with standard Fmoc/tBu protocols. However, specific care must be taken to prevent cross-reactivity during cleavage or subsequent "click" steps.



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Figure 2: Integration of Fmoc-oct-7-ynoic acid into SPPS workflows and downstream bioorthogonal conjugation.

Expert Tips for SPPS

- Activation: Use HBTU or HATU with DIPEA. The coupling kinetics are similar to Leucine/Lysine.
- Cleavage Cocktail: Use Reagent K or standard TFA/TIS/Water (95:2.5:2.5). Avoid dithioerythritol (DTT) or thiols if possible, or use with caution, as they can sometimes interact

with alkynes under radical conditions, though generally safe in standard TFA cleavage.

- Racemization: The presence of the electron-withdrawing alkyne is distant enough (position 7) that

-proton acidity is similar to standard alkyl amino acids, minimizing racemization risk during coupling.

References

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